
2-Acetyl-5-aminobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-5-aminobenzonitrile is an organic compound with the molecular formula C9H8N2O. It is a derivative of benzonitrile and is characterized by the presence of an acetyl group at the second position and an amino group at the fifth position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Acetyl-5-aminobenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-5-nitrobenzonitrile with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation and chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-5-aminobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
2-Acetyl-5-aminobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-acetyl-5-aminobenzonitrile involves its interaction with specific molecular targets. The acetyl and amino groups play crucial roles in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylbenzonitrile: Lacks the amino group, making it less reactive in certain biological applications.
5-Amino-2-nitrobenzonitrile: Contains a nitro group instead of an acetyl group, leading to different reactivity and applications.
2-Amino-5-acetylbenzonitrile: Similar structure but different positioning of functional groups, affecting its chemical properties.
Uniqueness
2-Acetyl-5-aminobenzonitrile is unique due to the specific positioning of the acetyl and amino groups, which confer distinct chemical and biological properties. This makes it valuable in various research and industrial applications where specific reactivity is required.
Propriétés
Formule moléculaire |
C9H8N2O |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-acetyl-5-aminobenzonitrile |
InChI |
InChI=1S/C9H8N2O/c1-6(12)9-3-2-8(11)4-7(9)5-10/h2-4H,11H2,1H3 |
Clé InChI |
KHXPZWDHAWLSAW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)
![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)
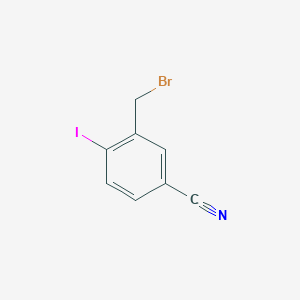
![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)

![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)

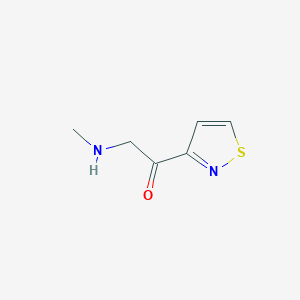
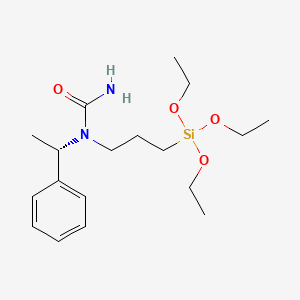
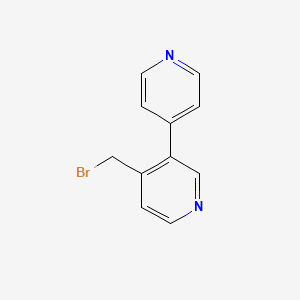
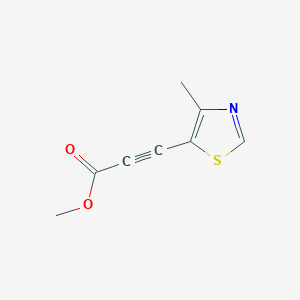

![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)

